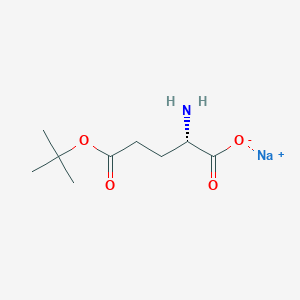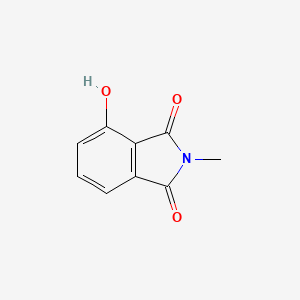
4-Hydroxy-2-methylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methylisoindoline-1,3-dione is a heterocyclic compound belonging to the isoindoline family. This compound is characterized by a fused ring system that includes a hydroxy group and a methyl group attached to the isoindoline core. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps. One common method includes the reaction of phthalic anhydride with methylamine under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the use of catalysts and optimized reaction conditions to ensure high purity and consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-Hydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Hydroxy-2-methylisoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine receptors, particularly the D2 and D3 receptors, which play a crucial role in neurological functions. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Phthalimide: A structurally related compound with similar applications in medicinal chemistry.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
2-Methylisoindoline-1,3-dione: Lacks the hydroxy group but shares the core structure.
Uniqueness: 4-Hydroxy-2-methylisoindoline-1,3-dione is unique due to the presence of both a hydroxy and a methyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-hydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(12)5-3-2-4-6(11)7(5)9(10)13/h2-4,11H,1H3 |
Clé InChI |
BJAILBJCGKOBCA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C1=O)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



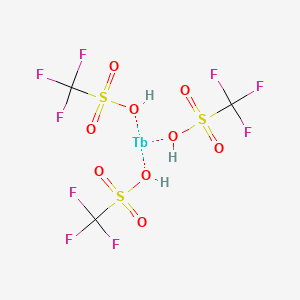
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
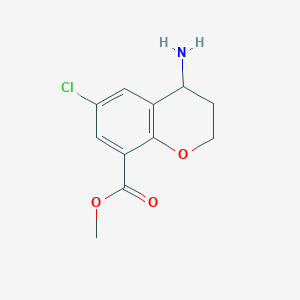


![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
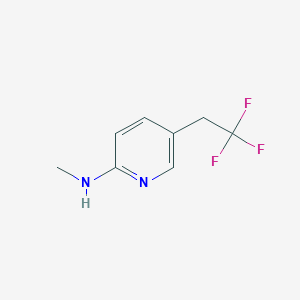
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
